molecular formula C11H12N2O7 B14440163 4-Hydroxybutyl 3,5-dinitrobenzoate CAS No. 79441-54-6

4-Hydroxybutyl 3,5-dinitrobenzoate

Cat. No.: B14440163
CAS No.: 79441-54-6
M. Wt: 284.22 g/mol
InChI Key: OGMJQNNUDWUOLS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxybutyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with 4-hydroxybutanol. The reaction can be catalyzed by acidic catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of microwave-assisted synthesis has also been reported, which offers a greener approach by reducing reaction times and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxybutyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Hydroxybutyl 3,5-dinitrobenzoate involves its interaction with biological membranes. The compound can disrupt the integrity of fungal cell membranes, leading to cell death. This is achieved through the interference with the synthesis of ergosterol, a key component of fungal cell membranes . The nitro groups in the compound also contribute to its antimicrobial activity by generating reactive nitrogen species that can damage cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxybutyl 3,5-dinitrobenzoate is unique due to its specific hydroxylated butyl group, which imparts distinct chemical and biological properties. The presence of the hydroxyl group allows for further functionalization and derivatization, making it a versatile compound for various applications .

Properties

CAS No.

79441-54-6

Molecular Formula

C11H12N2O7

Molecular Weight

284.22 g/mol

IUPAC Name

4-hydroxybutyl 3,5-dinitrobenzoate

InChI

InChI=1S/C11H12N2O7/c14-3-1-2-4-20-11(15)8-5-9(12(16)17)7-10(6-8)13(18)19/h5-7,14H,1-4H2

InChI Key

OGMJQNNUDWUOLS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OCCCCO

Origin of Product

United States

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